

AZD9272: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

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Compound of Interest

Compound Name: AZD 9272

Cat. No.: B1666246

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Introduction

AZD9272 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Initially investigated for its potential in treating neurological and psychiatric disorders, its unique pharmacokinetic and pharmacodynamic properties have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the available preclinical data on AZD9272, focusing on its pharmacokinetic profile, pharmacodynamic characteristics, and the experimental methodologies used in its evaluation. A notable feature of AZD9272 is its significant off-target binding to monoamine oxidase-B (MAO-B), a discovery that has added complexity to the understanding of its pharmacological effects.[3][4]

Pharmacokinetic Properties

AZD9272 has been shown to be orally available and possesses a long half-life in preclinical species, suggesting the potential for long-interval administration.[1][2]

In Vivo Pharmacokinetics in Rats

While specific C_{max}, T_{max}, and AUC data from dedicated oral and intravenous pharmacokinetic studies in rats are not readily available in the public domain, a drug discrimination study provides valuable insight into its long duration of action.

Table 1: Discriminative Half-Life of AZD9272 in Rats

Parameter	Value	Species	Study Type
Discriminative Half-Life	24.3 hours	Rat	Drug Discrimination
Data from Swedberg et al.			

This extended half-life is a key characteristic of the compound.

Biodistribution and Metabolism in Non-Human Primates

Studies utilizing positron emission tomography (PET) with radiolabeled AZD9272 ($[^{11}\text{C}]\text{AZD9272}$ and $[^{18}\text{F}]\text{AZD9272}$) in cynomolgus monkeys have provided data on its distribution and metabolism.

- **Brain Uptake:** Following intravenous injection, $[^{11}\text{C}]\text{AZD9272}$ demonstrates high brain uptake, with 10% of the total injected radioactivity present in the brain at five minutes post-injection. The distribution is consistent with the known localization of mGluR5, showing high concentrations in the caudate, cingulate gyrus, and thalamus, moderate levels in the temporal cortex, and lower levels in the cerebellum.
- **Metabolic Stability:** Analysis of radiometabolites in plasma indicates relatively slow metabolism, resulting in the formation of more hydrophilic metabolites.[\[5\]](#)

Table 2: Biodistribution of $[^{18}\text{F}]\text{AZD9272}$ in Non-Human Primates

Organ	Uptake
Liver	High
Small Intestine	High
Brain	Moderate
Kidney	Moderate
Data from a study on [¹⁸ F]AZD9272.	

Pharmacodynamic Properties

AZD9272 acts as a potent and selective negative allosteric modulator of both human and rat mGluR5.^{[1][2]} It interacts with the same binding site as MPEP, a well-characterized mGluR5 antagonist.^{[1][2]}

In Vitro Potency

While specific K_i values for mGluR5 binding are not detailed in the available literature, the compound's high potency is consistently reported.

In Vivo Pharmacodynamics: Receptor Occupancy

In vivo competition binding studies in non-human primates using [¹¹C]AZD9272 have demonstrated dose-dependent reduction in binding upon co-injection with unlabeled AZD9272, confirming target engagement in the brain.

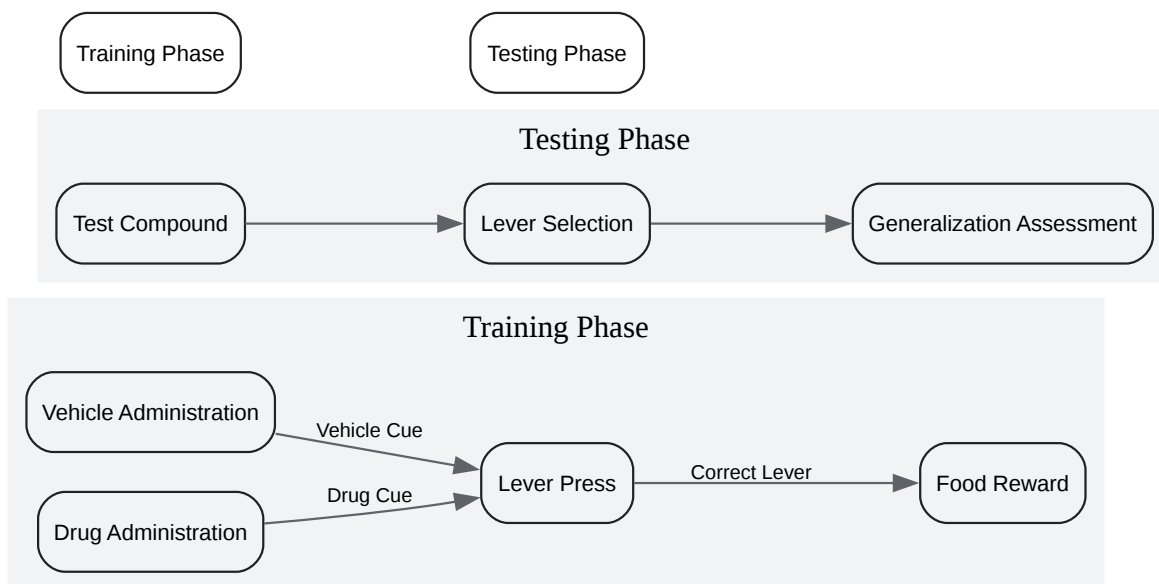
Off-Target Activity: MAO-B Binding

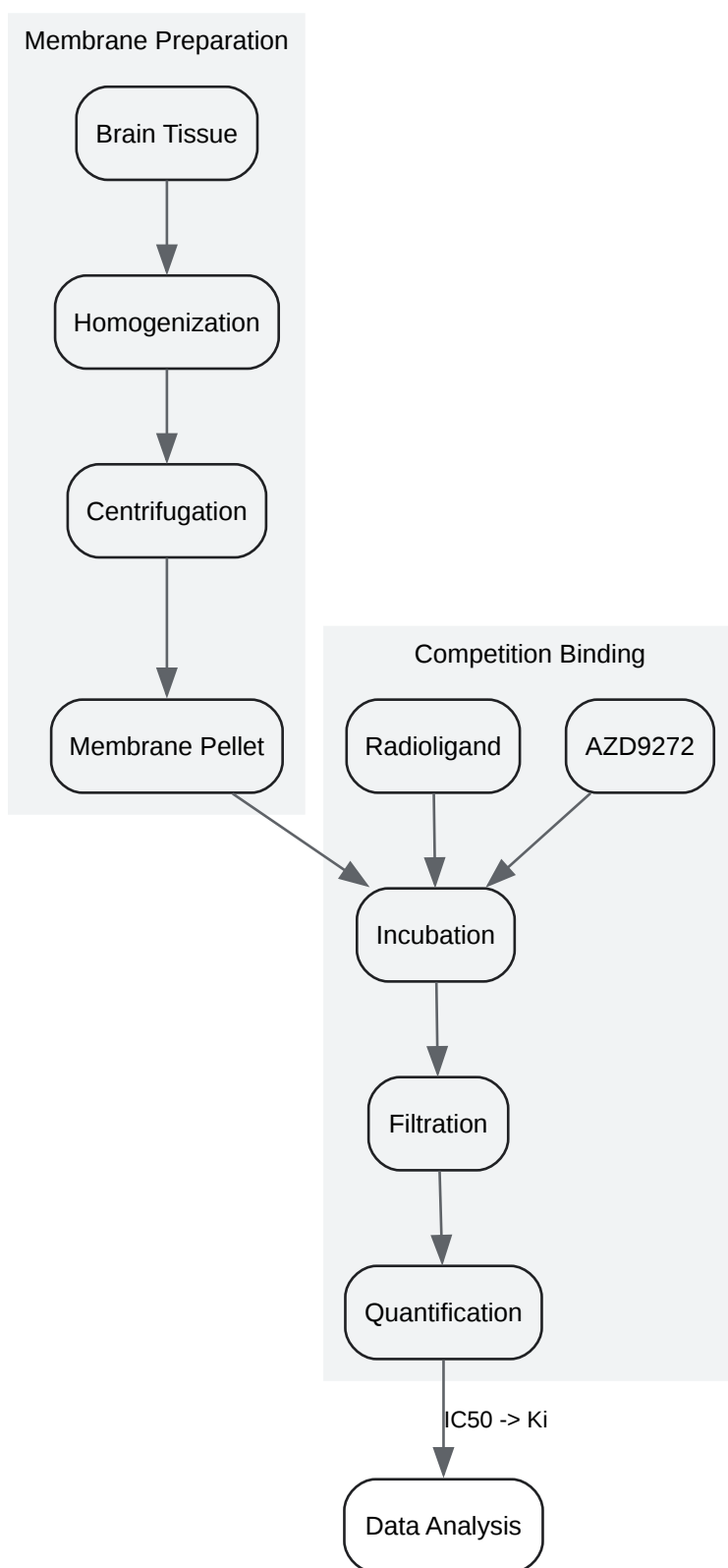
A significant pharmacodynamic characteristic of AZD9272 is its high-affinity binding to monoamine oxidase-B (MAO-B).^{[3][4]} This off-target activity is a critical consideration in interpreting its overall pharmacological profile. The binding to MAO-B may contribute to some of the observed in vivo effects.

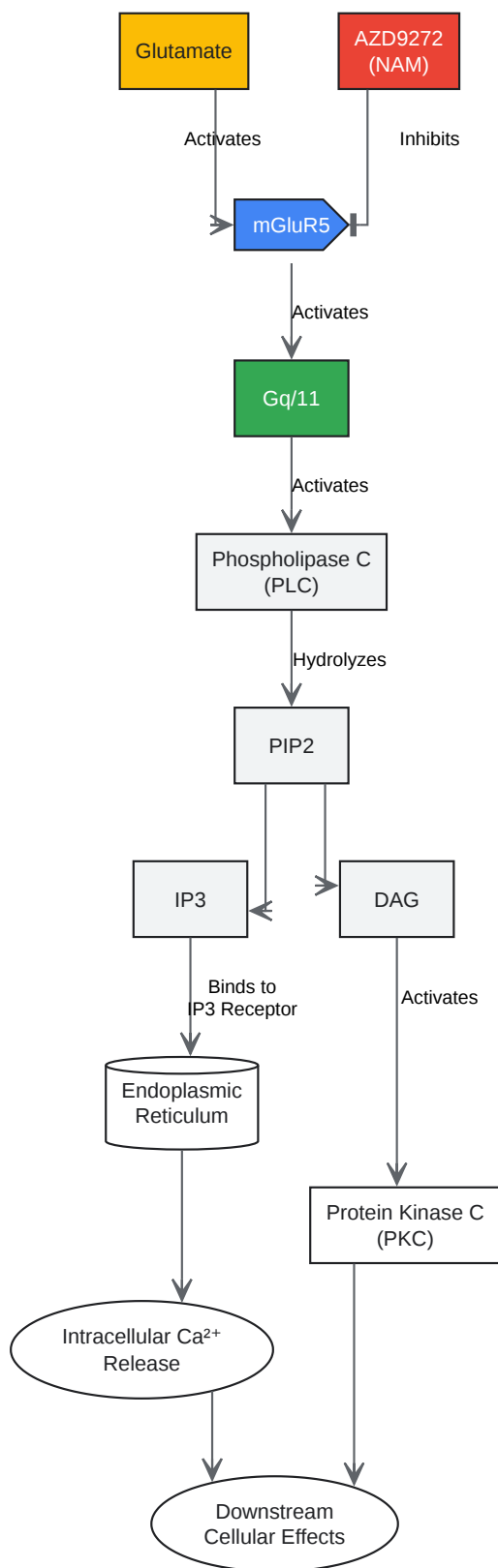
Experimental Protocols

Drug Discrimination Studies in Rats

- Objective: To characterize the interoceptive stimulus effects of AZD9272.
- Apparatus: Standard two-lever operant conditioning chambers.[\[5\]](#)
- Procedure:
 - Training Phase: Rats are trained to discriminate between the effects of a specific training drug (e.g., MTEP or AZD9272 itself) and vehicle. This is typically achieved using a fixed-ratio schedule of food reinforcement, where pressing the correct lever after drug or vehicle administration results in a food pellet.[\[5\]](#)[\[6\]](#) Due to the long duration of action of AZD9272, discrimination training was conducted every other day.[\[7\]](#)
 - Testing Phase: Once the rats reliably discriminate between the training drug and vehicle, test sessions are conducted with various doses of AZD9272 or other compounds to determine if they produce similar stimulus effects (generalization).[\[6\]](#)
- Data Analysis: The primary endpoints are the percentage of responses on the drug-appropriate lever and the rate of responding.[\[6\]](#) The discriminative half-life is determined by assessing the duration of the drug's stimulus effect over time.[\[7\]](#)





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